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molecular formula C17H21NO4 B8776721 3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2-oxo-, phenylmethyl ester

3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2-oxo-, phenylmethyl ester

Cat. No. B8776721
M. Wt: 303.35 g/mol
InChI Key: UJQQMJVKYHCRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06627634B2

Procedure details

9-benzyloxycarbonyl-2-oxo-3-oxa-9-azaspiro[5.5]undecane is prepared by reaction of 1-benzyloxycarbonyl-4,4-bis-(2-hydroxyethyl)piperidine with 4-methylmorpholine-N-oxide in methylene chloride/acetonitrile in the presence of tetrapropylammonium perruthenate and pulverized molecular sieve.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylene chloride acetonitrile
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][C:14]([CH2:20][CH2:21][OH:22])([CH2:17][CH2:18][OH:19])[CH2:13][CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[N+]1([O-])CCOCC1>C(Cl)Cl.C(#N)C.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[CH2:1]([O:8][C:9]([N:11]1[CH2:16][CH2:15][C:14]2([CH2:17][C:18](=[O:19])[O:22][CH2:21][CH2:20]2)[CH2:13][CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)(CCO)CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
methylene chloride acetonitrile
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.C(C)#N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC2(CCOC(C2)=O)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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